molecular formula C10H11BrN2O B3288090 5-bromo-4-propoxy-1H-indazole CAS No. 850363-69-8

5-bromo-4-propoxy-1H-indazole

Cat. No.: B3288090
CAS No.: 850363-69-8
M. Wt: 255.11 g/mol
InChI Key: KSNXHGQFKYYUBW-UHFFFAOYSA-N
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Description

5-Bromo-4-propoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 5-position and a propoxy group at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-propoxy-1H-indazole typically involves the following steps:

    Bromination: The starting material, 4-propoxy-1H-indazole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Cyclization: The brominated intermediate undergoes cyclization to form the indazole ring. This step may involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The propoxy group at the 4-position can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed:

  • Substituted indazoles with various functional groups.
  • Biaryl compounds through coupling reactions.

Scientific Research Applications

5-Bromo-4-propoxy-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.

    Material Science: It can be used in the development of organic electronic materials and dyes.

    Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals with herbicidal or pesticidal properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-propoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the propoxy group can influence the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    5-Bromo-4-fluoro-1H-indazole: Similar structure but with a fluorine atom instead of a propoxy group.

    4-Propoxy-1H-indazole: Lacks the bromine atom at the 5-position.

    5-Bromo-1H-indazole: Lacks the propoxy group at the 4-position.

Uniqueness: 5-Bromo-4-propoxy-1H-indazole is unique due to the presence of both the bromine atom and the propoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-4-propoxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-5-14-10-7-6-12-13-9(7)4-3-8(10)11/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXHGQFKYYUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC2=C1C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303960
Record name 1H-Indazole, 5-bromo-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850363-69-8
Record name 1H-Indazole, 5-bromo-4-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850363-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 5-bromo-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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